Boc-Lys(Cbz)-AMC

Description

Properties

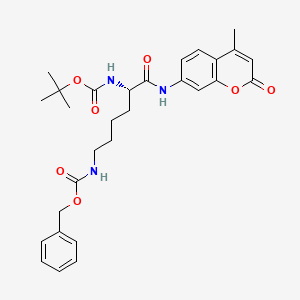

IUPAC Name |

benzyl N-[(5S)-6-[(4-methyl-2-oxochromen-7-yl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O7/c1-19-16-25(33)38-24-17-21(13-14-22(19)24)31-26(34)23(32-28(36)39-29(2,3)4)12-8-9-15-30-27(35)37-18-20-10-6-5-7-11-20/h5-7,10-11,13-14,16-17,23H,8-9,12,15,18H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMQBKPRKPRMTC-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Boc-Lys(Cbz)-AMC Chemical Properties & Stability

This in-depth technical guide details the chemical properties, stability profile, and experimental utility of Boc-Lys(Cbz)-AMC , a specialized fluorogenic substrate.

Executive Summary

Boc-Lys(Cbz)-AMC (N-α-t-Butoxycarbonyl-N-ε-Benzyloxycarbonyl-L-Lysine-7-amino-4-methylcoumarin) is a dual-protected, fluorogenic amino acid derivative. Unlike its analog Boc-Lys(Ac)-AMC —widely used for Histone Deacetylase (HDAC) assays—this compound features a bulky, hydrophobic benzyloxycarbonyl (Cbz/Z) group on the lysine side chain.

This structural modification masks the positive charge of the lysine residue, rendering it resistant to trypsin-like proteases. Consequently, it serves as a critical specificity probe for proteases that accommodate bulky, hydrophobic residues at the P1 position (e.g., chymotrypsin-like proteases, cathepsins, and subtilisins) or as a robust negative control in trypsin/HDAC assays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Composition

The molecule consists of three distinct functional domains:

-

N-α-Boc Group: Protects the N-terminus, preventing aminopeptidase cleavage and ensuring endopeptidase specificity.

-

Lysine Core (Side Chain Cbz): The ε-amino group is capped with a Cbz group, converting the basic, charged lysine side chain into a neutral, hydrophobic, aromatic moiety.

-

AMC Fluorophore: Attached via an amide bond to the C-terminus. Cleavage of this bond releases free 7-amino-4-methylcoumarin (AMC), generating a fluorescent signal.[][2]

Key Properties Table

| Property | Specification |

| Chemical Name | Boc-L-Lys(Cbz)-AMC |

| Molecular Formula | C |

| Molecular Weight | ~537.6 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF (>10 mM); Insoluble in water |

| Excitation Max | 350–360 nm (Standard UV/Violet) |

| Emission Max | 440–460 nm (Blue Fluorescence) |

| Purity Grade | Typically >98% (HPLC) |

| CAS Number | Not standardized in common registries; Custom synthesis often required |

Stability & Handling Protocols

Solid State Stability

-

Storage: Store at -20°C in a desiccated environment. The compound is hygroscopic; moisture absorption can lead to spontaneous hydrolysis of the amide bond over time.[3]

-

Light Sensitivity: The AMC moiety is light-sensitive. Store in amber vials or foil-wrapped containers to prevent photobleaching or background fluorescence accumulation.

-

Shelf Life: >2 years if stored properly (desiccated, frozen, dark).

Solution Stability (DMSO/DMF)

-

Stock Preparation: Prepare stock solutions (e.g., 10–20 mM) in high-grade, anhydrous DMSO or DMF.

-

Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot stocks immediately after preparation.

-

Stability Window: Stable for 6 months at -20°C. At Room Temperature (RT), use within 4–6 hours.

Aqueous/Buffer Stability (Working Solution)

-

Hydrolysis Risk: The amide linkage to AMC is susceptible to non-enzymatic autohydrolysis at pH > 8.0 .

-

Recommendation: Prepare working solutions (typically 10–100 µM) immediately before use. Keep on ice.

-

pH Tolerance: Optimal stability range is pH 6.0 – 7.5. Avoid prolonged incubation in highly alkaline buffers (pH > 9.0) unless required for specific enzyme activity, and always include a "no-enzyme" control to correct for background hydrolysis.

Mechanistic Utility & Enzyme Specificity[7][10]

Unlike Boc-Lys(Ac)-AMC , which is a substrate for HDACs (removing the Ac group to allow Trypsin cleavage), Boc-Lys(Cbz)-AMC presents a permanent hydrophobic side chain under physiological conditions.

Target Enzymes

-

Chymotrypsin-like Proteases: The Cbz group contains a phenyl ring, mimicking the aromatic side chains of Phenylalanine or Tyrosine. Enzymes with hydrophobic S1 pockets may cleave the Lys(Cbz)-AMC bond.

-

Subtilisins & Elastases: Proteases with broad specificity or preference for non-charged residues may accept this substrate.

-

Negative Control: It is NOT cleaved by Trypsin (requires + charge) or Plasmin, making it an excellent negative control to verify protease purity or specificity.

Cleavage Mechanism Diagram

The following diagram illustrates the structural logic and cleavage potential.

Caption: Specificity logic of Boc-Lys(Cbz)-AMC. The Cbz group blocks Trypsin activity while permitting cleavage by proteases preferring bulky/hydrophobic P1 residues.

Experimental Protocol: Kinetic Assay

This protocol validates protease activity using Boc-Lys(Cbz)-AMC.

Reagents Setup

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl

(if required by enzyme). Avoid DTT if the target protease contains disulfides, though AMC is compatible with reducing agents. -

Substrate Stock: 10 mM Boc-Lys(Cbz)-AMC in anhydrous DMSO.

-

Enzyme Solution: Target protease diluted in Assay Buffer.

-

AMC Standard: Free 7-amino-4-methylcoumarin for calibration curve (0–10 µM).

Workflow Steps

-

Dilution: Dilute the 10 mM Substrate Stock into Assay Buffer to a 2X Working Concentration (e.g., 100 µM). Final assay concentration will be 50 µM.

-

Note: Keep final DMSO concentration < 1% to avoid enzyme inhibition.

-

-

Plating: Add 50 µL of Enzyme Solution to a black 96-well plate (flat bottom).

-

Initiation: Add 50 µL of 2X Substrate Solution to the wells.

-

Controls:

-

Blank: Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.

-

Standard: Buffer + Free AMC (No Substrate).

-

-

Detection: Immediately read fluorescence in kinetic mode.

-

Excitation: 355 nm (Bandwidth 20 nm)

-

Emission: 460 nm (Bandwidth 20 nm)

-

Duration: Read every 1–2 minutes for 30–60 minutes at 37°C.

-

Data Analysis

-

Subtract the Blank (No Enzyme) RFU values from the Sample RFU values.

-

Calculate the slope (ΔRFU/min) of the linear portion of the curve.

-

Convert ΔRFU/min to µM/min using the AMC calibration curve slope.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis or old substrate. | Use fresh working solutions. Check buffer pH (keep < 8.0).[4] |

| Low Signal | Inner Filter Effect or Quenching. | Reduce substrate concentration (try 10–25 µM). Ensure DMSO < 1%. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Use less enzyme. Add BSA (0.1%) to buffer to stabilize protease. |

| Precipitation | Substrate insolubility in aqueous buffer. | Dilute dropwise while vortexing. Do not exceed 100 µM final conc. |

References

-

PubChem. Boc-Lys(Z)-OH (Precursor Chemical Properties). CID 11132998. Available at: [Link][5]

- Zimmerman, M., et al. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry.

Sources

Whitepaper: Advanced Synthetic Methodologies and Purification Strategies for Boc-Lys(Cbz)-AMC

Executive Summary

The development of fluorogenic substrates is a cornerstone of modern protease profiling, enabling high-throughput screening and precise kinetic characterization of enzymatic activity. Boc-Lys(Cbz)-AMC (N-α-t-Boc-N-ε-Cbz-L-lysine-7-amino-4-methylcoumarin) serves as a critical, orthogonally protected building block in this domain. Once incorporated into a peptide sequence and selectively deprotected, the Lys-AMC moiety acts as a highly sensitive reporter for trypsin-like proteases and plasmin. This technical guide provides a comprehensive, causality-driven methodology for the synthesis, purification, and analytical validation of Boc-Lys(Cbz)-AMC, designed specifically for application scientists and drug development professionals.

Chemical Rationale: Overcoming the "Aniline Problem"

The synthesis of aminoacyl-AMC conjugates is fundamentally bottlenecked by the "Aniline Problem." The conjugation of N-protected amino acids with 7-amino-4-methylcoumarin (AMC) is notoriously problematic due to the exceptionally low nucleophilicity of the 7-aromatic amino group[1]. The electron-withdrawing nature of the coumarin ring system heavily delocalizes the amine's lone pair.

Consequently, standard uronium (HATU/HBTU) or carbodiimide (EDC/DCC) coupling reagents fail to generate an active ester electrophilic enough to drive the amidation forward efficiently[1]. Prolonged heating with these reagents typically leads to extensive racemization at the α-carbon and poor yields. To bypass this thermodynamic barrier, highly reactive intermediates must be generated in situ. The two most viable solution-phase strategies are the Phosphorus Oxychloride (

Table 1: Comparative Analysis of AMC Coupling Strategies

| Coupling Strategy | Reagents / Conditions | Yield Profile | Scalability | Key Advantage | Key Limitation |

| High (65-80%) | Excellent | Generates highly reactive acylpyridinium intermediate. | Requires strict anhydrous conditions; highly exothermic. | ||

| Mixed Anhydride | IBCF, NMM, THF, -30 °C | Moderate (50-65%) | Good | Milder than | Prone to side-product formation (e.g., urethane derivatives). |

| Standard Uronium | HATU, DIPEA, DMF, RT | Poor (<20%) | Poor | Easy to set up; standard peptide chemistry. | AMC nucleophilicity is too low for active OAt esters. |

Step-by-Step Methodology: The / Pyridine Route

The following protocol leverages

Reagent Preparation & Causality

-

Boc-Lys(Cbz)-OH (1.0 eq): The orthogonal protection (Boc for α-amine, Cbz for ε-amine) ensures that only the C-terminal carboxylate is available for activation.

-

7-Amino-4-methylcoumarin (AMC) (1.0 eq): The fluorophore and nucleophile.

-

Dry Pyridine : Acts dual-purpose as the solvent and the catalytic base. It neutralizes the HCl generated during activation and forms the hyper-reactive acylpyridinium species[2]. Pyridine must be stored over molecular sieves; any moisture will violently hydrolyze

. - (1.1 eq): The activating agent.

Experimental Protocol

-

Dissolution: In an oven-dried, argon-purged round-bottom flask, dissolve Boc-Lys(Cbz)-OH (5.0 mmol) and AMC (5.0 mmol) in 15 mL of anhydrous pyridine[2].

-

Thermal Control: Submerge the flask in an ice-salt or dry ice-acetone bath to reach exactly -15 °C.

-

Causality: The reaction between

and the carboxylic acid is violently exothermic. Failing to maintain -15 °C will result in thermal degradation of the Boc group and significant racemization of the lysine α-carbon[2].

-

-

Activation: Add

(5.5 mmol) dropwise over 15 minutes using a syringe pump.-

Validation Checkpoint: Observe the solution. A distinct color change from yellow to deep orange/red typically indicates the successful formation of the active intermediate[2].

-

-

Coupling: Stir the mixture for 2 hours at -15 °C, then remove the cooling bath and allow the reaction to warm to room temperature (RT) for an additional 1 hour[2].

-

Quenching: Slowly add 15 mL of ice-cold ultra-pure water to the flask to quench unreacted

. -

Solvent Removal: Evaporate the pyridine/water mixture under reduced pressure (rotary evaporator equipped with a high-vacuum pump and a cold trap).

Fig 1. Step-by-step synthetic workflow for Boc-Lys(Cbz)-AMC using the POCl3/Pyridine method.

Purification and Isolation Strategy

Because AMC is weakly basic and highly hydrophobic, unreacted AMC often co-extracts with the product. A rigorous purification pipeline is required.

Liquid-Liquid Extraction

-

Resuspend the crude evaporated residue in 50 mL of Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with:

-

aqueous

-

Saturated aqueous

(2 × 25 mL) to remove unreacted Boc-Lys(Cbz)-OH. -

Brine (1 × 25 mL) to remove bulk water.

-

aqueous

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.-

Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The product should appear as a new spot with an

distinct from AMC, emitting a bright blue fluorescence under 365 nm UV light.

-

Flash Column Chromatography

Purify the crude product via silica gel flash chromatography using a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 95:5). The highly fluorescent product fractions are pooled and evaporated to yield a light yellow/white powder[2].

Table 2: Analytical Specifications for Purified Boc-Lys(Cbz)-AMC

| Parameter | Analytical Method | Acceptance Criteria |

| Appearance | Visual Inspection | Off-white to light yellow powder. |

| Chemical Purity | RP-HPLC (C18, | |

| Identity (Mass) | ESI-MS (Positive Mode) | |

| Enantiomeric Purity | Chiral HPLC |

Downstream Application: Enzymatic Cleavage Mechanism

Once Boc-Lys(Cbz)-AMC is incorporated into a larger peptide and the protecting groups are selectively removed, the resulting substrate (e.g., H-Lys-AMC) is used to probe protease kinetics. Trypsin-like proteases recognize the positively charged ε-amino group of lysine.

The catalytic triad (Ser-His-Asp) of the protease attacks the amide bond linking the lysine carbonyl to the AMC moiety. The collapse of the tetrahedral acyl-enzyme intermediate releases free AMC. Because the amide bond conjugates the amine's lone pair with the carbonyl, intact Lys-AMC has quenched fluorescence. Upon cleavage, the free AMC amine regains its electron-donating ability into the coumarin ring, resulting in a massive fluorescent shift (Excitation: ~342 nm, Emission: ~441 nm)[4].

Fig 2. Enzymatic cleavage mechanism of Lys-AMC by trypsin-like proteases yielding fluorescence.

References

-

Title: Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin Source: nih.gov URL: [Link]

-

Title: A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins Source: d-nb.info URL: [Link]

-

Title: Synthesis and aggregation behavior of biohybrid amphiphiles composed of a tripeptidic head group and a polystyrene tail Source: scispace.com URL: [Link]

-

Title: Synthesis and kinetic characterisation of water-soluble fluorogenic acyl donors for transglutaminase 2 Source: hzdr.de URL: [Link]

Sources

Whitepaper: The Strategic Mechanism of Boc-Lys(Cbz)-AMC in Fluorogenic Peptide Synthesis

Executive Summary

In the development of protease-targeted therapeutics and diagnostics, fluorogenic substrates are indispensable tools. Among these, 7-amino-4-methylcoumarin (AMC) derivatives are the gold standard for assaying trypsin-like proteases, plasmin, and cathepsins. However, the direct conjugation of AMC to a fully synthesized peptide chain is notoriously inefficient. As a Senior Application Scientist, I frequently observe researchers struggling with low yields and severe C-terminal epimerization when attempting direct AMC coupling.

The authoritative solution is a paradigm shift in the synthetic workflow: utilizing Boc-Lys(Cbz)-AMC as a foundational building block (synthon). This whitepaper details the chemical causality, orthogonal protection mechanisms, and self-validating protocols required to leverage Boc-Lys(Cbz)-AMC effectively in peptide synthesis.

The Chemical Bottleneck: AMC Nucleophilicity

To understand the mechanism of action of Boc-Lys(Cbz)-AMC, one must first understand why it is synthesized as a standalone monomer rather than coupling AMC at the end of a peptide sequence.

The 7-amino group of AMC is an exceptionally poor nucleophile. The lone pair of electrons on the nitrogen atom is highly delocalized into the extended

Mechanism of AMC's poor nucleophilicity due to electron delocalization.

Boc-Lys(Cbz)-AMC as the Foundational Synthon

To bypass this kinetic bottleneck, the AMC fluorophore is coupled to a single, heavily protected amino acid—in this case, Lysine—prior to peptide assembly.

Boc-Lys(Cbz)-AMC acts as the anchor. By forcing the difficult AMC coupling onto a single amino acid using highly reactive (and harsh) activation methods like Phosphoryl Chloride (

Quantitative Analysis of AMC Coupling Strategies

The table below summarizes the causality behind choosing specific reagents for the initial synthesis of the AMC-synthon.

| Coupling Strategy | Reagents | Typical Yield (%) | Epimerization Risk | Mechanistic Rationale |

| Standard Carbodiimide | DIC / HOBt | < 20% | High | Too slow; allows oxazolone formation[1]. |

| Uronium Salts | HATU / DIPEA | 40 - 50% | Moderate | Better activation, but still limited by AMC's inertness. |

| Phosphoryl Chloride | 75 - 85% | Low (at -15°C) | Forms highly reactive phosphorodichloridate intermediate. | |

| Selenocarboxylate | Se-acid + 7-Azido-AMC | 82 - 92% | Low | Non-nucleophilic amidation bypasses amine inertness[3]. |

Mechanism of Action: Orthogonal Protection

The true utility of Boc-Lys(Cbz)-AMC in peptide synthesis lies in its orthogonal protecting groups . Orthogonality means that one protecting group can be removed under specific chemical conditions without affecting the other.

-

-Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) group is acid-labile. It is selectively removed using 50% Trifluoroacetic acid (TFA) to expose the

-

-Amine Protection (Cbz): The carboxybenzyl (Cbz) group on the lysine side-chain is stable to TFA. It prevents the side-chain from participating in unwanted branching reactions during peptide elongation. It is only removed at the very end of the synthesis using strong acids (e.g., HF) or catalytic hydrogenation (Pd/C,

Workflow demonstrating the orthogonal deprotection mechanism of Boc-Lys(Cbz)-AMC.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical phase includes an immediate analytical feedback loop.

Protocol A: Synthesis of Boc-Lys(Cbz)-AMC via Activation

Causality:

-

Preparation: Dissolve 1.0 eq of Boc-Lys(Cbz)-OH and 1.1 eq of 7-amino-4-methylcoumarin (AMC) in anhydrous pyridine under an argon atmosphere.

-

Activation: Cool the reaction vessel to -15°C using a dry ice/ethylene glycol bath.

-

Coupling: Dropwise, add 1.1 eq of

over 30 minutes. Maintain vigorous stirring. -

Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate alongside a pure AMC standard. Elute with EtOAc/Hexane (1:1).

-

Validation Check: Under 365 nm UV light, unreacted AMC fluoresces bright blue (Rf ~0.6). The successful formation of Boc-Lys(Cbz)-AMC will appear as a new fluorescent spot at a higher Rf (~0.8). The reaction is complete when the starting AMC spot is consumed.

-

-

Workup: Quench with crushed ice, extract with ethyl acetate, wash with 1M HCl (to remove pyridine), and dry over

.

Protocol B: Stepwise Elongation (Boc Deprotection)

Causality: TFA generates a tert-butyl cation to cleave the Boc group, liberating the

-

Deprotection: Treat purified Boc-Lys(Cbz)-AMC with 50% TFA in Dichloromethane (DCM) for 30 minutes at room temperature.

-

Evaporation: Remove TFA/DCM under reduced pressure. Co-evaporate with toluene twice to remove residual acid.

-

Self-Validation (Kaiser Test): Take a micro-aliquot of the resulting H-Lys(Cbz)-AMC. Add drops of Ninhydrin, phenol, and KCN solutions, then heat to 100°C for 3 minutes.

-

Validation Check: A deep blue color confirms the successful liberation of the primary

-amine. If the solution remains yellow, deprotection failed.

-

-

Condensation: Neutralize the amine salt with DIPEA, then immediately add the next pre-activated amino acid (e.g., Fmoc-Glu(OtBu)-OH activated with HATU) to continue peptide synthesis[1].

Photophysical Mechanism in Assays

Once the full peptide is synthesized and globally deprotected, the final product (e.g., Ac-Glu-Lys-AMC) serves as a biological sensor. The mechanism of action relies on the photophysical shift of the coumarin fluorophore. When bound via the amide bond to Lysine, the AMC group's fluorescence is quenched (excitation ~342 nm, weak emission ~380 nm). Upon enzymatic cleavage of the Lys-AMC amide bond by a target protease, the free AMC is liberated, restoring its strong electron delocalization and resulting in a massive fluorescent signal at 441 nm.

References

1.[2] Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates - PMC - 2.[3] A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins - Beilstein Journals - 3. Peptide Labeling - Sigma-Aldrich - 4.[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem -

Sources

- 1. bachem.com [bachem.com]

- 2. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

A Comprehensive Technical Guide to the Solubility and Application of Boc-Lys(Cbz)-AMC in Enzymatic Assays

Executive Summary

Boc-Lys(Cbz)-AMC (also denoted as Boc-Lys(Z)-AMC) is a highly specialized, fluorogenic substrate utilized extensively in the biochemical characterization of proteases and hydrolases. Structurally, it consists of a lysine residue where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The carboxyl terminus is conjugated via an amide bond to 7-amino-4-methylcoumarin (AMC).

Because of its heavy protection scheme, the molecule is intensely hydrophobic. Understanding the causality between its molecular structure and its solubility profile is critical for researchers to prevent assay artifacts, such as substrate precipitation, micelle formation, or enzyme denaturation. This guide synthesizes structural theory with empirical solubility data to provide self-validating protocols for the preparation and handling of Boc-Lys(Cbz)-AMC.

Structural Causality of Solubility

To master the handling of Boc-Lys(Cbz)-AMC, one must first understand the thermodynamic forces dictating its interactions with solvents. The solubility profile is governed by three bulky, non-polar moieties:

-

The Boc Group: A highly lipophilic, aliphatic protecting group that eliminates the basicity of the α-amino group, preventing ion-dipole interactions with water.

-

The Cbz (Z) Group: An aromatic protecting group on the side chain that introduces significant

- -

The AMC Fluorophore: A planar, bicyclic aromatic ring system. While it contains polar heteroatoms, its overall character is hydrophobic.

The Causality of Solvent Selection: Because the molecule lacks ionizable groups at physiological pH (typically 7.0–8.0), it has virtually zero aqueous solubility. Water molecules cannot form favorable hydration shells around the bulky aromatic and aliphatic groups, leading to a strong hydrophobic effect that causes the substrate to aggregate and precipitate.

Therefore, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are mandatory [1]. These solvents possess high dipole moments that effectively solvate the polar amide linkages of the peptide backbone, while their organic methyl groups interact favorably with the hydrophobic Boc, Cbz, and AMC moieties via dispersion forces.

Quantitative Solubility Profile

While exact batch-to-batch solubility can vary slightly based on crystalline form, we can extrapolate highly accurate working parameters from closely related structural analogs, such as Boc-Lys(Ac)-AMC [1]. The substitution of an acetyl group with a bulkier Cbz group slightly decreases solubility in protic solvents like ethanol, but maintains excellent solubility in polar aprotic environments.

Table 1: Consensus Solubility Data for Boc-Lys(Cbz)-AMC

| Solvent | Solubility Limit | Suitability | Mechanistic Observation |

| DMSO | ~25 mg/mL (>50 mM) | Excellent | Optimal for master stocks. Disrupts intermolecular H-bonds without degrading the AMC amide linkage. |

| DMF | ~30 mg/mL (>60 mM) | Excellent | Highly effective, though DMSO is generally preferred due to lower toxicity in cell-based assays. |

| Ethanol / Methanol | < 2-3 mg/mL | Marginal | Protic nature competes with internal hydrogen bonding; insufficient for high-concentration master stocks. |

| Aqueous Buffers (PBS, Tris) | Insoluble | Poor | Immediate precipitation occurs. Requires a co-solvent (DMSO) at a final concentration of 1-5% for assay use. |

Mechanistic Workflows and Visualization

When the target enzyme (e.g., a trypsin-like protease) recognizes the lysine residue, it hydrolyzes the amide bond between the lysine carboxyl group and the AMC moiety. The release of free AMC shifts its fluorescence properties, allowing for real-time kinetic tracking.

Enzymatic cleavage of Boc-Lys(Cbz)-AMC releasing the fluorescent AMC reporter.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible kinetics, the preparation of the substrate must follow a strict, self-validating workflow. Repeated freeze-thaw cycles of DMSO stocks lead to the absorption of atmospheric moisture, which induces localized precipitation and degrades the actual concentration of the stock over time [2].

Standard workflow for preparing and storing Boc-Lys(Cbz)-AMC stock solutions.

Protocol 1: Preparation of a 10 mM Master Stock

Objective: Create a stable, moisture-free stock solution.

-

Equilibration: Allow the lyophilized Boc-Lys(Cbz)-AMC powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture, which will ruin the anhydrous environment and promote hydrolysis.

-

Weighing: Weigh the desired amount of substrate (e.g., 5.0 mg) into a clean, amber glass or opaque microcentrifuge tube. AMC is light-sensitive over prolonged periods.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration. (For 5.0 mg of a compound with an approximate MW of 500 g/mol , add ~1.0 mL DMSO).

-

Dissolution: Vortex vigorously for 60 seconds. If the solution is not entirely clear, place the tube in a sonicating water bath at room temperature for 2–5 minutes.

-

Validation Check: Hold the tube against a light source. The solution must be completely optically clear with no particulate matter.

-

Aliquoting & Storage: Divide the master stock into 20–50 µL single-use aliquots to prevent freeze-thaw degradation [2]. Store immediately at -20°C or -80°C in the dark.

Protocol 2: Aqueous Dilution for Enzymatic Assays

Objective: Introduce the hydrophobic substrate into an aqueous assay buffer without triggering precipitation.

-

Buffer Preparation: Prepare your assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Ensure the buffer is at the desired assay temperature (usually 25°C or 37°C).

-

Rapid Dilution Technique: To achieve a final assay concentration of 50 µM, you must dilute the 10 mM stock 1:200.

-

Critical Step:Do not add buffer to the DMSO stock. Instead, place the buffer in a vortexing tube and add the DMSO stock dropwise directly into the center of the rapidly swirling buffer.

-

Causality: Adding buffer to the stock creates localized zones of high water/high substrate concentration, forcing the substrate past its nucleation point and causing irreversible micro-precipitation.

-

-

Co-Solvent Tolerance: Ensure the final concentration of DMSO in the assay well does not exceed 1% to 5% (v/v), as higher concentrations of organic solvents can denature the target protease or artificially alter its

and

References

Boc-Lys(Cbz)-AMC CAS number and molecular weight

An in-depth technical guide on Boc-Lys(Cbz)-AMC , structured for researchers and drug development professionals.

Chemical Identity, Synthesis Architecture, and Functional Applications

Executive Summary

Boc-Lys(Cbz)-AMC is a fully protected fluorogenic conjugate derived from L-lysine. Structurally, it consists of an N-alpha tert-butyloxycarbonyl (Boc) group, an N-epsilon benzyloxycarbonyl (Cbz or Z) group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.

Unlike the widely commercially available Boc-Lys(Ac)-AMC (an HDAC substrate) or Boc-Lys-AMC (a trypsin substrate), Boc-Lys(Cbz)-AMC functions primarily as a synthetic intermediate or a negative control probe . Its dual-protection strategy renders it inert to most standard aminopeptidases and trypsin-like serine proteases, making it a critical reference standard for background fluorescence and non-specific cleavage assays.

Chemical Identity & Physicochemical Properties

Core Identifiers

| Property | Specification |

| Chemical Name | N-alpha-(tert-Butoxycarbonyl)-N-epsilon-(benzyloxycarbonyl)-L-lysine 7-amido-4-methylcoumarin |

| Common Abbreviations | Boc-Lys(Cbz)-AMC; Boc-Lys(Z)-AMC |

| CAS Number | Not Widely Assigned (See Note A) |

| Related CAS (Precursor) | 2389-45-9 (Boc-Lys(Z)-OH) |

| Related CAS (Deprotected) | 201853-27-2 (H-Lys(Z)-AMC[1][2][3]·HCl) |

| Molecular Formula | C₂₉H₃₅N₃O₇ |

| Molecular Weight | 537.61 g/mol |

Note A (CAS Status): As a fully protected intermediate, Boc-Lys(Cbz)-AMC does not possess a distinct, widely registered CAS number in public chemical databases (e.g., PubChem, CAS Registry). It is most frequently encountered as the direct synthetic precursor to H-Lys(Z)-AMC (CAS 201853-27-2).

Structural Composition

The molecule is composed of three distinct functional blocks:

-

N-Terminus: Blocked by Boc (acid-labile).

-

Side Chain (Lysine ε-amine): Blocked by Cbz/Z (hydrogenation/strong acid-labile).

-

C-Terminus: Modified with AMC (fluorogenic leaving group).

Theoretical Properties

-

Solubility: High solubility in organic solvents (DMSO, DMF, Methanol). Poor solubility in water due to the hydrophobic Cbz and Boc groups.

-

Fluorescence: The amide linkage quenches the AMC fluorescence. Upon cleavage (if any), free AMC excites at ~350–360 nm and emits at ~440–460 nm .

-

Stability: Stable at room temperature in solid form; hydrolytically stable in neutral buffers. Light-sensitive (protect from direct UV/ambient light).

Synthesis & Deprotection Architecture

The synthesis of Boc-Lys(Cbz)-AMC follows a convergent pathway, typically coupling the protected amino acid with AMC. This intermediate is then selectively deprotected to yield functional substrates.

Synthetic Pathway Diagram

Figure 1: Divergent synthesis pathway starting from Boc-Lys(Z)-OH. The target molecule (Red) serves as the branch point for two distinct commercial substrates.

Experimental Synthesis Protocol (General)

-

Activation: Dissolve Boc-Lys(Z)-OH (1 eq) in anhydrous DMF/THF. Activate carboxyl group using isobutyl chloroformate (mixed anhydride method) or EDC/HOBt at -15°C.

-

Coupling: Add AMC (1.0–1.1 eq) and N-methylmorpholine (NMM). Allow reaction to warm to room temperature overnight.

-

Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Purification: Recrystallize from EtOH/Ether or purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Result: Boc-Lys(Cbz)-AMC (White to off-white powder).

Comparative Analysis of Lysine-AMC Derivatives

To ensure experimental accuracy, it is critical to distinguish Boc-Lys(Cbz)-AMC from its analogs.

| Compound | Structure (N-α / Side Chain) | CAS Number | Primary Application |

| Boc-Lys(Cbz)-AMC | Boc / Cbz | N/A | Intermediate / Negative Control |

| Boc-Lys(Ac)-AMC | Boc / Acetyl | 233691-67-3 | HDAC Substrate (Deacetylation assay) |

| Boc-Lys-AMC | Boc / Free Amine | 116883-12-6 | Trypsin Substrate (Protease assay) |

| H-Lys(Z)-AMC | Free / Cbz | 201853-27-2 | Aminopeptidase Substrate (Specific) |

Applications in Research

Negative Control in Protease Assays

In assays targeting Trypsin or Plasmin , the enzyme requires a positively charged side chain (Lys/Arg) for recognition.

-

Mechanism: The Cbz group on the ε-amine masks the positive charge and introduces steric bulk.

-

Utility: Use Boc-Lys(Cbz)-AMC to quantify non-specific background hydrolysis. If fluorescence increases, it indicates the presence of enzymes with broad hydrophobic specificity (e.g., Chymotrypsin-like activity) rather than Trypsin-like activity.

Reference Standard for HPLC

Due to its high hydrophobicity, Boc-Lys(Cbz)-AMC elutes significantly later than its deprotected counterparts on Reverse-Phase HPLC (C18 columns). It is used to monitor the completion of deprotection reactions.

Substrate for Specific Carboxyl-Cleaving Enzymes

While rare, certain prolyl oligopeptidases or specific esterases may accept the bulky hydrophobic Cbz-Lys residue. However, the N-terminal Boc group prevents aminopeptidase action, isolating the activity to endopeptidases acting at the carboxyl side.

Handling and Stability

-

Storage: Store solid at -20°C , desiccated. Protect from light.[4]

-

Stock Solution: Prepare in DMSO (up to 20-50 mM). Stock solutions are stable for 3-6 months at -20°C.

-

Aqueous Stability: Avoid prolonged storage in aqueous buffers (pH > 8.0) to prevent spontaneous hydrolysis of the ester/amide bond.

References

-

PubChem. Boc-Lys(Z)-OH (Precursor) Compound Summary. National Library of Medicine. [Link]

Sources

Understanding Boc and Cbz protecting groups in amino acids

A Technical Whitepaper on Carbamate Architectures in Peptide Synthesis

Executive Summary

In the precise world of peptide therapeutics and organic synthesis, the selection of amine protecting groups is rarely a binary choice; it is a strategic decision dictating the entire synthetic pathway. This guide dissects the two pillars of carbamate protection: tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz/Z) .[1][2]

While both function as carbamates to suppress nucleophilic amine reactivity, their cleavage mechanisms—acidolysis for Boc and hydrogenolysis for Cbz—create a vital orthogonality.[3] This guide moves beyond standard textbook definitions to provide field-validated protocols, mechanistic visualizations, and troubleshooting strategies for complex drug development workflows.

Part 1: The Chemistry of Carbamate Protection

The primary function of the carbamate moiety (

The Mechanistic Divergence

-

Boc: Relies on the stability of the tert-butyl cation. It is an

-type fragmentation triggered by protonation. -

Cbz: Relies on the stability of the benzyl radical/cation or the affinity of the benzyl ring for metal surfaces (palladium).

Part 2: The Boc Group (tert-Butyloxycarbonyl)[1][2][4][5][6]

The Boc group is the workhorse of acid-labile protection. Its dominance in Solid Phase Peptide Synthesis (SPPS) (the Merrifield strategy) stems from its stability to base, allowing for base-mediated coupling reactions without premature deprotection.

Mechanism of Deprotection (Acidolysis)

Boc removal is driven by the protonation of the carbamate oxygen, followed by the elimination of the bulky tert-butyl group as a carbocation. This is an entropic reaction favored by the release of gaseous isobutylene and CO

Figure 1: The acid-mediated fragmentation of the Boc group. Note that the expulsion of the tert-butyl cation is the critical step requiring scavenger intervention.

Experimental Protocol: Boc Removal

Objective: Clean removal of N-terminal Boc group without alkylating sensitive side chains.

Reagents:

-

Dichloromethane (DCM)

-

Scavengers: Triisopropylsilane (TIS) or Thioanisole (Critical for Met/Trp/Tyr containing peptides).

Step-by-Step Workflow:

-

Preparation: Dissolve the Boc-protected compound in DCM (concentration ~0.1 M).

-

Acidification: Add TFA to achieve a 1:1 ratio (v/v) with DCM.

-

Expert Note: For peptides containing Methionine (Met) or Tryptophan (Trp), add 5% TIS and 5% H₂O to the mixture before adding TFA. The tert-butyl cation generated is an electrophile that will irreversibly alkylate the indole ring of Trp or the sulfur of Met if not intercepted by TIS.

-

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor CO

evolution (bubbling). -

Work-up:

-

Evaporate volatiles under reduced pressure.

-

Precipitation: Add cold diethyl ether to the oily residue. The amine-TFA salt will precipitate.

-

Centrifuge/filter and wash with cold ether 3x to remove the tert-butyl byproducts.

-

Common Pitfalls

-

The "t-Butyl Scramble": Failure to use scavengers results in "t-butylated" side products that are often inseparable by HPLC.

-

Acid Sensitivity: While Boc is stable to base, it is sensitive to Lewis acids. Avoid strong Lewis acids during intermediate steps.

Part 3: The Cbz Group (Carboxybenzyl)[1][2]

Introduced by Bergmann and Zervas in 1932, the Cbz (or Z) group is the "gentle giant" of protecting groups. It is stable to the acidic conditions used to remove Boc (e.g., dilute TFA) and completely stable to base, making it ideal for orthogonal protection schemes.

Mechanism of Deprotection (Hydrogenolysis)

The classic removal method uses catalytic hydrogenation.[6] The benzyl ring adsorbs onto the Palladium (Pd) surface. Hydrogen is delivered to the benzylic carbon, cleaving the bond and releasing toluene.[6]

Figure 2: Catalytic hydrogenolysis of the Cbz group.[1] This heterogeneous process is mild but sensitive to catalyst poisoning.

Experimental Protocol: Cbz Installation (Schotten-Baumann)

Objective: Protect a free amino acid with Cbz-Cl.[7]

The Challenge: Cbz-Cl (Benzyl chloroformate) produces HCl upon reaction. If the pH drops, the amine protonates (

Workflow:

-

Dissolution: Dissolve amino acid (1.0 equiv) in 2N NaOH (2.2 equiv) at 0°C.

-

Addition: Add Cbz-Cl (1.2 equiv) dropwise while simultaneously adding 2N NaOH to maintain pH ~10.

-

Expert Note: Use an internal temperature probe. The reaction is exothermic; keeping it <5°C prevents hydrolysis of the Cbz-Cl reagent itself.

-

-

Reaction: Vigorously stir (biphasic mixture) for 2–4 hours.

-

Work-up:

The "Sulfur Problem" in Cbz Removal

If your peptide contains Cysteine (Cys) or Methionine (Met) , catalytic hydrogenation is risky. Sulfur poisons the Pd catalyst, halting the reaction.

-

Alternative Protocol: Use HBr in Acetic Acid (33%) .

Part 4: Orthogonality and Strategic Selection

The power of peptide synthesis lies in Orthogonality : the ability to remove one protecting group without affecting others.[2]

Comparative Stability Matrix

| Condition | Boc (t-Butyl) | Cbz (Benzyl) | Fmoc (Fluorenyl) |

| TFA (Dilute/Neat) | Labile (Removed) | Stable (Mostly) | Stable |

| Piperidine (Base) | Stable | Stable | Labile (Removed) |

| H₂ / Pd-C | Stable | Labile (Removed) | Stable |

| HF / HBr | Labile | Labile | Stable (Usually) |

Strategic Workflows

-

Boc/Benzyl Strategy (Traditional SPPS):

- -Amine: Boc (Removed by TFA at every step).

-

Side Chains: Benzyl (Bzl) based (Stable to TFA, removed by HF at the very end).

-

Use Case: Synthesis of difficult sequences (aggregating peptides) where base-mediated Fmoc removal fails.

-

Fmoc/t-Butyl Strategy (Modern SPPS):

- -Amine: Fmoc (Removed by Piperidine).

-

Side Chains: Boc/t-Butyl (Stable to Piperidine, removed by TFA at the end).

-

Use Case: Standard high-throughput synthesis; avoids toxic HF.

Figure 3: Strategic comparison. Boc relies on graded acid lability (TFA vs HF), while Cbz offers a completely different cleavage mechanism (Hydrogenolysis), ideal for solution-phase convergence.

References

-

Bergmann, M., & Zervas, L. (1932).[2] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Lundt, B. F., et al. (1978).[2] Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid: Mechanisms, Biproduct Formation and Evaluation of Scavengers.[2] International Journal of Peptide and Protein Research, 12(5), 258-268. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

The Role of the AMC Fluorophore in Biochemical Assays: A Mechanistic and Practical Guide

Executive Summary

In the landscape of preclinical drug discovery and enzymology, the precise quantification of protease activity is paramount. 7-Amino-4-methylcoumarin (AMC) has established itself as a cornerstone fluorophore for these applications. This whitepaper provides an in-depth mechanistic analysis of AMC-based assays, comparative data against other common fluorophores, and a self-validating protocol designed to ensure high scientific integrity in high-throughput screening (HTS) environments.

Mechanistic Grounding: The Photophysics of AMC

AMC (7-Amino-4-methylcoumarin, CAS: 26093-31-2) is a highly stable, blue-emitting fluorescent compound. Its utility in biochemical assays relies on a "turn-on" fluorescence mechanism driven by changes in its electronic state [1].

When AMC is covalently conjugated to a peptide substrate via an amide bond at its 7-amino position (e.g., Ac-DEVD-AMC for Caspase-3), the electron-withdrawing nature of the amide linkage disrupts the delocalized

The spectral properties of free AMC—excitation maximum at ~341–380 nm and emission maximum at ~440–460 nm —make it highly distinguishable from cellular autofluorescence and compatible with multiplexed assay designs[1, 2].

Fig 1: Turn-on fluorescence mechanism of AMC-conjugated peptide substrates.

Comparative Advantages in Assay Design

When designing an assay, selecting the correct fluorophore is critical for data integrity. While fluorescein is another ubiquitous choice, AMC offers distinct biochemical advantages, particularly regarding environmental stability [3].

Data Presentation: AMC vs. Fluorescein

| Parameter | 7-Amino-4-methylcoumarin (AMC) | Fluorescein (FITC/Derivatives) | Causality / Impact on Assay Design |

| Emission Color | Blue (~440-460 nm) | Green (~525 nm) | AMC allows multiplexing with green/red probes without spectral overlap[3]. |

| pH Sensitivity | Highly stable at physiological pH | Highly pH-dependent (quenched in acid) | AMC ensures signal changes are due to enzyme kinetics, not buffer pH shifts [3]. |

| Photostability | Excellent | Poor (prone to photobleaching) | AMC permits continuous kinetic readings over long incubation periods (1-2 hours) [3]. |

| Assay Modality | "Turn-on" enzymatic cleavage | Cell viability, direct labeling | AMC provides a near-zero background, maximizing the Signal-to-Noise ratio (S/N) [3]. |

Self-Validating Experimental Protocol: AMC Protease Assay

To ensure trustworthiness and reproducibility, an assay must be a self-validating system. Simply measuring Relative Fluorescence Units (RFU) is insufficient, as RFU is device-dependent and subject to optical drift. The following protocol incorporates a mandatory free-AMC standard curve, which decouples instrument bias from enzymatic kinetics by converting RFU into absolute molar product [4].

Phase 1: Reagent Preparation & Standardization

Causality: AMC is highly hydrophobic; therefore, stock solutions must be prepared in anhydrous DMSO to prevent precipitation, which would artificially lower the apparent substrate concentration [2, 4].

-

AMC Standard Stock (10 mM): Dissolve 1.75 mg of free AMC powder (MW: 175.18 g/mol ) in 1 mL of sterile, anhydrous DMSO. Store at -20°C protected from light[4].

-

Standard Curve Generation: In a black, flat-bottom 96-well microplate, perform serial dilutions of the AMC stock using your specific Assay Buffer to create a gradient from 0 µM to 100 µM (final volume 100 µL/well).

-

Substrate Preparation: Dissolve the specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3 or Ac-Abu-Tle-Leu-Gln-AMC for SARS-CoV-2 Mpro) in DMSO to a 10 mM stock. Dilute to a 2X working concentration (e.g., 50 µM) in Assay Buffer immediately before use [5].

Phase 2: Reaction Setup and Kinetic Acquisition

Causality: Continuous kinetic measurement (monitoring

-

Enzyme/Inhibitor Incubation: Add 40 µL of recombinant enzyme (diluted in Assay Buffer) to the microplate. For inhibition screening, add 10 µL of the test compound. Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Reaction Initiation: Rapidly add 50 µL of the 2X Substrate solution (e.g., 50 µM) to all wells using a multichannel pipette to yield a final volume of 100 µL and a final substrate concentration of 25 µM.

-

Kinetic Readout: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Parameters: Set Excitation to 360 nm and Emission to 460 nm. Read fluorescence every 60 seconds for 60 minutes.

Fig 2: Self-validating workflow for AMC-based high-throughput screening assays.

Phase 3: Data Analysis & Kinetic Parameter Determination

-

Standard Curve Calibration: Plot the RFU of the free AMC standards against their known concentrations (µM). Perform a linear regression to obtain the slope (

) and y-intercept ( -

Velocity Calculation (

): For the enzymatic reactions, plot RFU vs. Time (minutes). Identify the initial linear portion of the curve (typically the first 10-15 minutes) and calculate the slope ( -

Conversion: Apply the standard curve equation to convert the reaction velocity from

to

References

Technical Guide: Boc-Lys(Cbz)-AMC Strategies in Solid-Phase Peptide Synthesis

The following guide details the technical integration of Boc-Lys(Cbz)-AMC into Solid-Phase Peptide Synthesis (SPPS) workflows. This specific derivative presents a unique "orthogonal paradox": it serves as a robust fluorogenic substrate for proteases (e.g., Plasmin, Trypsin) but possesses chemical properties (an unreactive aromatic amine C-terminus and a side-chain protecting group sensitive to HF) that render standard SPPS approaches viable only through specific, advanced strategies.[1]

Content Type: Advanced Technical Whitepaper Target Audience: Senior Scientists, Peptide Chemists, Drug Development Leads[1]

Executive Summary: The "Aniline Trap" and Orthogonality

Boc-Lys(Cbz)-AMC (N

-

Nucleophilicity Deficit: The 7-amino-4-methylcoumarin (AMC) group is an electron-deficient aniline.[1] It is a poor nucleophile, making the direct coupling of AMC to a resin-bound peptide's C-terminus inefficient using standard carbodiimide/uronium activation.

-

Protecting Group Sensitivity: The Cbz (Z) group on Lysine is stable to TFA (used in Boc deprotection) but labile to HF (used in standard Boc resin cleavage).[1] To synthesize a peptide retaining the Lys(Cbz) moiety (often required for specific substrate specificity profiles), one must avoid HF cleavage.

Therefore, this guide advocates for two "Field-Proven" strategies: the Hybrid Solution/Solid-Phase Approach (for maximum purity) and the Safety-Catch Linker Strategy (for high-throughput SPPS).[1]

Chemical Logic & Strategic Selection

The choice of synthesis pathway depends on whether Boc-Lys(Cbz)-AMC is the final product or the C-terminal unit of a longer peptide.[1]

| Feature | Standard Boc SPPS | Safety-Catch SPPS | Hybrid Fragment Condensation |

| C-Terminal Loading | Impossible (AMC has no carboxyl) | High (Linker activation) | N/A (Coupling in solution) |

| Lys(Cbz) Integrity | Low (HF cleaves Cbz) | High (Nucleophilic cleavage) | High (No HF used) |

| AMC Coupling Efficiency | N/A | Medium (Requires activation) | High (Mixed Anhydride method) |

| Scalability | Low | High | Medium |

Mechanistic Insight: Why Direct Loading Fails

Standard resins (Merrifield, Wang) require a nucleophilic carboxylate to anchor the peptide. Since Boc-Lys(Cbz)-AMC is already capped at the C-terminus with an amide-like bond to AMC, it cannot be anchored via the C-terminus.[1] Anchoring via the side chain (Cbz) is chemically contradictory as Cbz is a protecting group. Thus, the AMC moiety must be introduced after chain assembly or via a specialized linker that releases the peptide upon reaction with AMC.

Strategy A: The Safety-Catch (Sulfamylbutyryl) Protocol

Best for: Fully automated synthesis of Peptide-AMC libraries using Boc chemistry.[1] Mechanism: The peptide is assembled on a sulfonamide linker. The linker is stable to TFA (Boc removal). At the end of synthesis, the linker is activated with iodoacetonitrile, rendering it susceptible to nucleophilic attack by the weak amine AMC.

Workflow Diagram (DOT)

Caption: The Safety-Catch strategy circumvents the poor nucleophilicity of AMC by activating the resin linker, driving the reaction to completion via displacement.

Detailed Protocol

-

Resin Selection: Use 4-sulfamylbutyryl AM resin .[1]

-

Loading First Residue:

-

Couple Boc-Lys(Cbz)-OH (5 eq) using DIC (5 eq) and N-methylimidazole (NMI, 5 eq) in DCM/DMF (4:1) for 24 hours.

-

Note: High equivalents are needed to ensure quantitative loading on the sulfonamide.

-

-

Chain Elongation (Boc Chemistry):

-

Deprotection: 50% TFA in DCM (2 x 1 min).

-

Wash: DCM (3x), DMF (3x).

-

Neutralization: 5% DIEA in DMF.[1]

-

Coupling: Boc-AA-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF.

-

-

Linker Activation (The Critical Step):

-

Cleavage/AMC Coupling:

Strategy B: The Hybrid Fragment Condensation

Best for: High-purity synthesis of single substrates; avoids "on-resin" AMC coupling issues.[1] Logic: Synthesize the difficult Lys(Cbz)-AMC block in solution, then couple it to a protected peptide fragment made on resin.

Phase 1: Solution Synthesis of Boc-Lys(Cbz)-AMC

This is the "Building Block" generation.[1]

-

Activation: Dissolve Boc-Lys(Cbz)-OH (10 mmol) in anhydrous THF at -15°C.

-

Mixed Anhydride Formation: Add N-methylmorpholine (NMM, 10 mmol) followed by Isobutyl chloroformate (IBCF, 10 mmol). Stir for 15 min.

-

Why IBCF? It minimizes racemization compared to carbodiimides when coupling to anilines.[1]

-

-

AMC Addition: Add AMC (10 mmol) dissolved in DMF.

-

Reaction: Allow to warm to RT overnight. The low reactivity of AMC requires time.

-

Workup: Evaporate solvent. Dissolve in EtOAc. Wash with Citric Acid (5%), NaHCO3 (5%), and Brine.[1] Crystallize.

Phase 2: SPPS of Protected Fragment

-

Resin: Use 2-Chlorotrityl Chloride Resin .[1]

-

Synthesis: Assemble the peptide chain (e.g., Boc-Ala-Gly-Pro-...).[1]

-

Cleavage: Treat with 1% TFA in DCM (mild acid).[1]

-

Result: This cleaves the peptide from the resin while keeping side-chain protecting groups (and the N-terminal Boc) intact.

-

Product:Boc-Peptide-OH (fully protected, free C-term carboxyl).[1]

-

Phase 3: Final Solution Coupling

-

Dissolve Boc-Peptide-OH and H-Lys(Cbz)-AMC (obtained by TFA deprotection of the block from Phase 1) in DMF.[1]

-

Couple using HATU/HOAt/Collidine .[1] HATU is required here due to the steric bulk of the protected fragments.

Quantitative Comparison of Methods

| Metric | Safety-Catch SPPS | Hybrid Approach |

| Yield (Crude) | 40–60% | 70–85% |

| Purity (Pre-HPLC) | Moderate (Deletion sequences possible) | High (Purified intermediates) |

| Racemization Risk | Low (Stepwise) | Medium (Segment condensation) |

| Reagent Cost | High (Excess AMC required) | Moderate |

| Time Efficiency | Fast (Automated) | Slow (Manual steps) |

Quality Control & Characterization

For Boc-Lys(Cbz)-AMC derivatives, specific QC parameters are mandatory:

-

HPLC Analysis:

-

Fluorescence Check:

-

Mass Spectrometry (ESI):

-

Look for the characteristic mass shift of +157 Da (AMC minus H2O) relative to the peptide acid.

-

Troubleshooting Table

| Problem | Root Cause | Solution |

| Low Yield of AMC Coupling | AMC is a weak nucleophile.[1] | Use POCl3 (Phosphorus oxychloride) method in pyridine for solution phase, or extend reaction time to 48h for Safety-Catch.[1] |

| Loss of Cbz Group | Exposure to HF or strong acid scavengers.[4] | Ensure cleavage cocktail is HF-free . Use TFMSA only if Cbz loss is acceptable (it isn't here). Stick to TFA-based cleavage from Safety-Catch. |

| Incomplete Solubility | Hydrophobic nature of AMC + Cbz. | Dissolve final product in DMSO or HFIP before HPLC injection. |

References

-

Safety-Catch Linker Strategy: Backes, B. J., & Ellman, J. A. (1999).[1] An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis.[1] Journal of Organic Chemistry. Link[1]

-

Mixed Anhydride Coupling for AMC: Zimmerman, M., et al. (1977). Sensitive assays for trypsin, plasmin, and thrombin using new fluorogenic substrates. Analytical Biochemistry. Link

-

Fragment Condensation on 2-Cl-Trt: Barlos, K., et al. (1991).[1] 2-Chlorotrityl chloride resin.[1] International Journal of Peptide and Protein Research. Link[1]

-

Boc-Lys(Cbz)-AMC Properties: Sigma-Aldrich Product Specification, Boc-Lys(Z)-OH.[1] Link[1]

-

Fluorogenic Substrate Profiling: Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.[3] Proceedings of the National Academy of Sciences. Link[1]

Sources

- 1. Boc-L-Lys(Z)-OMe | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Custom Peptide Synthesis [peptide2.com]

Historical Milestones: From Solution Phase to Solid Support

The Chemical Evolution of Peptide Synthesis: A Technical Whitepaper on the Discovery and Application of Protected Amino Acids

Executive Summary Peptide synthesis is fundamentally an exercise in chemoselectivity. Amino acids are bifunctional molecules; to direct the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive functional groups must be temporarily masked[1]. This whitepaper explores the historical breakthroughs in amino acid protecting groups, the mechanistic causality behind modern orthogonal protection strategies, and provides a validated, step-by-step protocol for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The genesis of peptide chemistry dates back to 1901 with Emil Fischer and Ernest Fourneau, who reported the first dipeptide synthesis[2]. However, the inability to reversibly protect the N-alpha amino group severely limited chain elongation.

The Cbz Breakthrough: In 1932, Max Bergmann and Leonidas Zervas revolutionized the field by introducing the carbobenzoxy (Cbz or Z) group[2]. The Cbz group was the first reversible protecting group, uniquely capable of being removed via catalytic hydrogenation at room temperature—a mild condition that left the newly formed peptide bonds intact[2].

The Advent of SPPS: In 1963, Robert Bruce Merrifield introduced Solid-Phase Peptide Synthesis (SPPS), a paradigm shift that anchored the growing peptide chain to an insoluble polystyrene resin[3]. This eliminated the need for laborious intermediate purifications. Merrifield's original method relied on the tert-butyloxycarbonyl (Boc) group, developed by Louis A. Carpino in 1957[4]. The Boc/benzyl (Bzl) strategy utilized graduated acid lability: 50% trifluoroacetic acid (TFA) for iterative N-alpha Boc removal, and highly toxic, anhydrous hydrogen fluoride (HF) for final cleavage[5].

The Fmoc Revolution: The repeated acidic treatments in the Boc strategy often led to premature side-chain deprotection and side reactions such as aspartimide formation[4]. In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group[4]. This base-labile protecting group established the modern era of true orthogonal protection, allowing side chains to be protected by acid-labile groups (like tert-butyl) while the N-alpha group was removed by mild bases[6].

Fig 1: Chronological milestones in the evolution of peptide synthesis protecting groups.

The Concept and Causality of Orthogonal Protection

Orthogonal protection is defined as a system utilizing two or more classes of protecting groups that are cleaved by entirely distinct chemical mechanisms[7]. This ensures that the removal of one group does not compromise the integrity of the others.

In the legacy Boc/Bzl strategy, orthogonality is only partial (graduated lability). Both N-alpha and side-chain groups are acid-labile, relying on the kinetic difference between TFA and HF cleavage[1].

Conversely, the Fmoc/tBu strategy is truly orthogonal[6]. The Fmoc group is cleaved via a base-catalyzed E1cb β-elimination mechanism[1]. A secondary amine, typically piperidine, abstracts the highly acidic proton on the β-carbon of the fluorenyl ring, releasing dibenzofulvene and carbon dioxide[8]. Because the reaction relies on basic conditions, acid-labile side-chain protecting groups (e.g., tBu, Trt) remain completely unaffected[6].

Fig 2: Comparison of cleavage conditions highlighting Fmoc/tBu true orthogonal protection.

Quantitative Comparison of Protection Strategies

To understand the operational shift from Boc to Fmoc chemistry, we must analyze the quantitative and mechanistic parameters of each system.

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Causality / Impact |

| N-α Deprotection | 50% TFA in DCM | 20% Piperidine in DMF | Fmoc avoids repetitive acid exposure, preserving delicate post-translational modifications (e.g., glycosylation)[6]. |

| Deprotection Mechanism | Acidolysis | Base-catalyzed β-elimination | Distinct mechanisms ensure true orthogonality in Fmoc SPPS[1]. |

| Final Cleavage | Anhydrous HF (0°C) | 95% TFA + Scavengers (RT) | Fmoc eliminates the need for highly toxic, corrosive HF gas and specialized Teflon equipment[6]. |

| Byproduct Scavenging | Isobutylene (volatile) | Dibenzofulvene (reactive) | Piperidine acts dual-purpose in Fmoc SPPS: as a base and a scavenger to trap dibenzofulvene[9]. |

| UV Monitoring | None | Strong absorbance at 301 nm | Fmoc cleavage products allow real-time spectrophotometric monitoring of deprotection efficiency[8]. |

Self-Validating Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

As a Senior Application Scientist, it is critical to implement protocols that are not merely sequential steps, but self-validating workflows. The following methodology outlines the standard Fmoc SPPS cycle, detailing the mechanistic causality behind each reagent choice[7].

Fig 3: Self-validating cyclic workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

Step 1: Resin Swelling

-

Procedure: Suspend the pre-loaded C-terminal amino acid resin (e.g., Wang resin) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes.

-

Causality: Solvation expands the cross-linked polystyrene matrix, maximizing the surface area and exposing reactive sites for subsequent kinetic interactions[10].

Step 2: Fmoc Deprotection

-

Procedure: Treat the resin with 20% (v/v) piperidine in DMF for 15-20 minutes[10].

-

Causality: Piperidine serves a dual function. First, it acts as a base to abstract the acidic β-proton, initiating the E1cb elimination of the Fmoc group[1]. Second, it acts as a nucleophilic scavenger, reacting with the highly reactive dibenzofulvene byproduct to form a stable adduct, preventing it from re-alkylating the newly liberated primary amine[9].

Step 3: Intermediate Washing

-

Procedure: Wash the resin 5 times with DMF (1 min per wash).

-

Causality: Complete removal of residual piperidine is mandatory. Any remaining base will prematurely deprotect the incoming activated Fmoc-amino acid in the next step, leading to double-coupling errors or oligomerization[7].

Step 4: Amino Acid Activation and Coupling

-

Procedure: Dissolve 3-5 molar equivalents of the incoming Fmoc-protected amino acid and a coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA). Add this cocktail to the resin and agitate for 30-60 minutes[7].

-

Causality: Carboxylic acids are poor electrophiles. HBTU, in the presence of the non-nucleophilic base DIPEA, converts the carboxylic acid into a highly reactive OBt ester[7]. Using an excess of reagents drives the bimolecular coupling reaction to near 100% completion, which is statistically required to maintain high overall yields in long sequences[11].

Step 5: The Kaiser Test (Self-Validation Check)

-

Procedure: Take a few resin beads and treat them with ninhydrin, phenol, and potassium cyanide solutions at 100°C for 5 minutes[7].

-

Causality: This colorimetric assay validates the completion of the coupling step. A yellow/colorless result indicates all primary amines have been successfully acylated (proceed to Step 2 for the next cycle). A blue color indicates unreacted free amines, triggering a mandatory re-coupling step to prevent deletion sequences[7].

Step 6: Global Cleavage and Side-Chain Deprotection

-

Procedure: Once the sequence is complete, treat the dried resin with a cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours[7].

-

Causality: The high concentration of TFA cleaves the ester linkage anchoring the peptide to the resin and simultaneously removes the acid-labile tBu/Trt side-chain protecting groups[6]. The scavengers (TIS and water) are critical; they quench the highly reactive tert-butyl carbocations generated during deprotection, preventing them from irreversibly alkylating nucleophilic residues like tryptophan or cysteine[7].

Conclusion

The transition from Emil Fischer's early solution-phase attempts to Merrifield's SPPS and Carpino's Fmoc orthogonal strategy represents a triumph of rational chemical design. By understanding the mechanistic causality of protecting group lability, modern peptide chemists can synthesize complex, post-translationally modified therapeutics with unprecedented efficiency and purity.

References

-

Introduction to Peptide Synthesis - PMC - NIH Source: nih.gov URL:[Link]

-

Louis A. Carpino - Ralph F. Hirschmann Award - American Peptide Society Source: americanpeptidesociety.org URL:[Link]

-

N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC Source: nih.gov URL:[Link]

-

Fmoc Solid Phase Peptide Synthesis A Practical Approach Source: cmcamacari.ba.gov.br URL:[Link]

-

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis Source: connectsci.au URL:[Link]

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications Source: acs.org URL:[Link]

-

Synthesis of Peptides – Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Louis A. Carpino - Ralph F. Hirschmann Award [americanpeptidesociety.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. transparencia.cmcamacari.ba.gov.br [transparencia.cmcamacari.ba.gov.br]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Application of Boc-Lys(Cbz)-AMC in Peptide Synthesis and Protease Activity Profiling

Abstract

This comprehensive technical guide details the strategic utilization of Nα-Boc-Nε-Cbz-L-lysine-7-amido-4-methylcoumarin (Boc-Lys(Cbz)-AMC) in advanced peptide synthesis and as a fluorogenic substrate for probing protease activity. We provide an in-depth analysis of the principles underpinning the orthogonal protection afforded by the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, alongside validated, step-by-step protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and its subsequent use in enzymatic assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for the creation of sophisticated peptide-based tools and therapeutics.

Introduction: The Duality of a Protected Lysine Fluorophore

In the landscape of peptide chemistry, lysine residues offer a unique nexus for functionalization due to their primary ε-amino group. The strategic protection of this group is paramount to prevent unwanted side reactions during peptide synthesis[1]. Boc-Lys(Cbz)-AMC is a specialized amino acid derivative that serves a dual purpose. Firstly, it acts as a building block in peptide synthesis, with two distinct and orthogonally removable protecting groups: the acid-labile Boc group on the α-amino group and the hydrogenolysis-labile Cbz group on the ε-amino group[][3]. Secondly, upon incorporation into a peptide and deprotection, the 7-amido-4-methylcoumarin (AMC) moiety serves as a sensitive fluorogenic reporter for assaying protease activity[4][5]. Enzymatic cleavage of the amide bond between the lysine residue and the AMC group results in a significant increase in fluorescence, providing a real-time readout of enzyme kinetics[6].

The orthogonality of the Boc and Cbz protecting groups is a cornerstone of its utility. The Boc group can be selectively removed with moderate acids like trifluoroacetic acid (TFA) without affecting the Cbz group, allowing for the stepwise elongation of the peptide chain[7]. Conversely, the Cbz group can be selectively cleaved through catalytic hydrogenolysis, leaving the Boc group and the rest of the peptide intact[3]. This enables site-specific modification of the lysine side chain post-synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Boc-Lys(Cbz)-AMC is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C29H36N4O7 | Inferred from similar compounds |

| Molecular Weight | 568.62 g/mol | Inferred from similar compounds |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in DMSO, DMF, and methanol. | [8][9] |

| Storage | Store at -20°C, protected from light and moisture. | [10] |

Note: For long-term storage, it is recommended to store the solid compound at -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles[10].

Chemical Structure of Boc-Lys(Cbz)-AMC

Caption: Structure of Boc-Lys(Cbz)-AMC.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-Lys(Cbz)-AMC into a peptide sequence is readily achieved using standard Boc-based SPPS protocols. The following protocol provides a general workflow.

Workflow for Incorporating Boc-Lys(Cbz)-AMC into a Peptide

Caption: SPPS workflow for Boc-Lys(Cbz)-AMC.

Detailed SPPS Protocol

Materials:

-

Resin (e.g., MBHA or PAM resin)

-

Boc-protected amino acids

-

Boc-Lys(Cbz)-AMC

-

Dichloromethane (DCM)[11]

-

N,N-Dimethylformamide (DMF)[11]

-

Trifluoroacetic acid (TFA)[12]

-

Diisopropylethylamine (DIEA)[11]

-

Coupling reagents (e.g., HBTU, DIC/HOBt)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole)[12]

Procedure:

-

Resin Swelling and Preparation: Swell the resin in DCM for 30-60 minutes in a reaction vessel[11].

-

Initial Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

-

Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes[12].

-

Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF or DCM to deprotonate the N-terminal amine[11].

-

Amino Acid Coupling:

-

To couple the subsequent amino acid, pre-activate the Boc-protected amino acid (or Boc-Lys(Cbz)-AMC) with a coupling reagent such as HBTU in the presence of DIEA in DMF.

-

Add the activated amino acid solution to the neutralized resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Repeat Synthesis Cycle: Repeat steps 3-6 for each amino acid to be added to the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Cbz group on the target lysine) using a strong acid cocktail such as HF or TFMSA with appropriate scavengers[12].

-

Purification: Purify the crude peptide containing the Lys(Cbz)-AMC moiety by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Fluorogenic Protease Assays

Peptides containing a deprotected Lys-AMC at the C-terminus are powerful tools for studying proteases that exhibit specificity for lysine at the P1 position, such as trypsin-like serine proteases.

Principle of the Fluorogenic Assay

The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched when it is part of the peptide substrate. Upon enzymatic hydrolysis of the amide bond between the lysine and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time[4][5].

Workflow for a Fluorogenic Protease Assay

Caption: Workflow for a protease assay.

Detailed Protease Assay Protocol

Materials:

-

Purified peptide-Lys-AMC substrate (Cbz group removed by hydrogenolysis if necessary)

-

Purified protease of interest

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)[13]

-

DMSO for substrate stock solution

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Dissolve the peptide-Lys-AMC in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C, protected from light[13].

-

Enzyme Stock Solution: Prepare a concentrated stock of the protease in a suitable buffer and store at -80°C.

-

AMC Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer (e.g., 0-100 µM) to convert relative fluorescence units (RFU) to product concentration[13].

-

-

Assay Setup (96-well plate):

-

Add the AMC standards to designated wells.

-

In separate wells, add the assay buffer.

-

Add the desired amount of enzyme to the appropriate wells. Include a "no-enzyme" control containing only the substrate and buffer to measure background fluorescence.

-

-

Initiate the Reaction:

-

Dilute the peptide-Lys-AMC stock solution to the desired final concentration in the assay buffer.

-

Add the diluted substrate to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-5 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm[8][13][14].

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no-enzyme" control) from the values obtained for the enzyme-containing wells.

-

Use the AMC standard curve to convert the change in RFU over time to the rate of product formation (e.g., µM/min).

-

This initial velocity can be used to determine enzyme kinetics (Km and Vmax) by varying the substrate concentration.

-

Orthogonal Deprotection Strategy

The key to the versatility of Boc-Lys(Cbz)-AMC lies in the orthogonal nature of its protecting groups.

Deprotection Pathways

Caption: Orthogonal deprotection of Boc/Cbz.

-

Boc Group Removal: The Boc group is quantitatively removed by treatment with acids such as 50% TFA in DCM, conditions under which the Cbz group remains stable[7]. This is the standard deprotection step during the elongation of the peptide chain in Boc-SPPS.

-